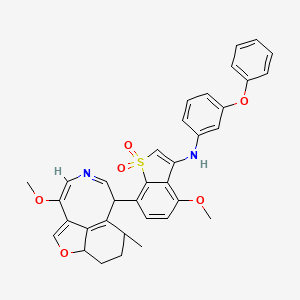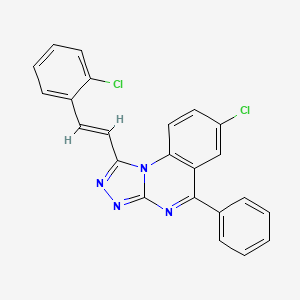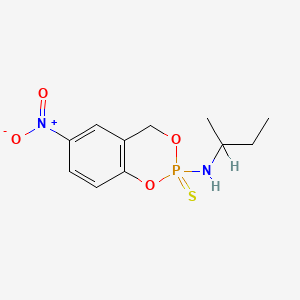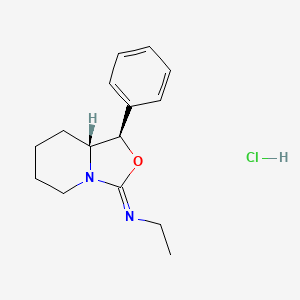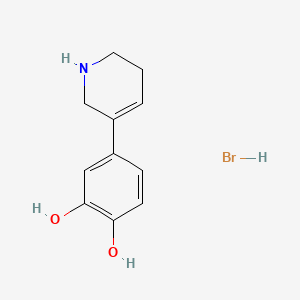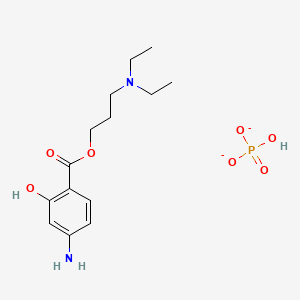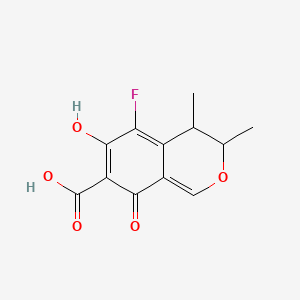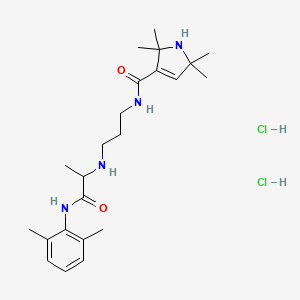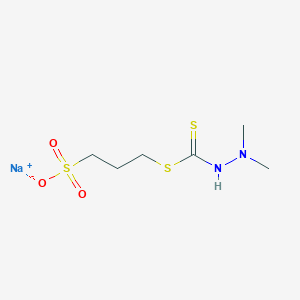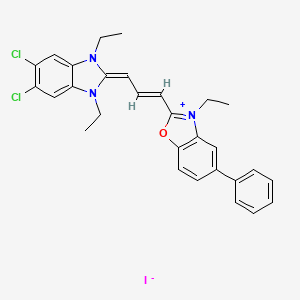
2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide typically involves a multi-step processThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered properties.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different substituents on the benzimidazole or benzoxazolium rings .
Applications De Recherche Scientifique
2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-1,3-diethylbenzimidazole: Shares the benzimidazole core but lacks the benzoxazolium group.
3-Ethyl-5-phenylbenzoxazole: Contains the benzoxazole moiety but does not have the benzimidazole structure.
Uniqueness
2-(3-(5,6-Dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)prop-1-enyl)-3-ethyl-5-phenylbenzoxazolium iodide is unique due to the combination of both benzimidazole and benzoxazolium groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
83783-56-6 |
|---|---|
Formule moléculaire |
C29H28Cl2IN3O |
Poids moléculaire |
632.4 g/mol |
Nom IUPAC |
2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethyl-5-phenyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C29H28Cl2N3O.HI/c1-4-32-24-18-22(30)23(31)19-25(24)33(5-2)28(32)13-10-14-29-34(6-3)26-17-21(15-16-27(26)35-29)20-11-8-7-9-12-20;/h7-19H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XYPRXZRUKJGQTI-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C2=CC(=C(C=C2N(C1=C/C=C/C3=[N+](C4=C(O3)C=CC(=C4)C5=CC=CC=C5)CC)CC)Cl)Cl.[I-] |
SMILES canonique |
CCN1C2=CC(=C(C=C2N(C1=CC=CC3=[N+](C4=C(O3)C=CC(=C4)C5=CC=CC=C5)CC)CC)Cl)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


